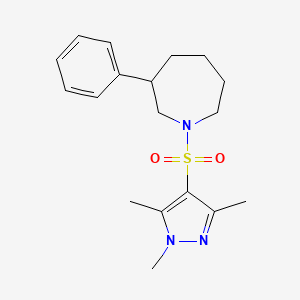
3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trimethylated pyrazolyl group, and an azepane ring
Mécanisme D'action
Target of Action
Compounds with a similar pyrazole structure have been known to exhibit diverse pharmacological effects . They have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic , and also have good activities in antibacterial , anticancer , anticonvulsant , antidepressant , and anti-inflammatory .
Mode of Action
A molecular simulation study was performed on a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that 3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane might have similar ADME properties.
Result of Action
A similar compound displayed superior antipromastigote activity . This suggests that this compound might have similar effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane typically involves multiple steps, starting with the preparation of the core azepane ring This can be achieved through cyclization reactions of appropriate precursors
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit biological activity, including potential antileishmanial and antimalarial properties. These properties make it a candidate for further study in the development of new therapeutic agents.
Medicine: The compound's potential pharmacological effects are being explored, with studies investigating its efficacy in treating various diseases. Its ability to interact with biological targets suggests possible applications in drug design and development.
Industry: In the industrial sector, 3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzeneethanamine: This compound shares structural similarities with 3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane, but lacks the azepane ring.
3-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzeneethanamine: Another related compound with a simpler structure.
Uniqueness: this compound stands out due to its complex structure and potential biological activity. Its unique combination of functional groups allows for diverse chemical reactions and applications, making it a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
3-phenyl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-14-18(15(2)20(3)19-14)24(22,23)21-12-8-7-11-17(13-21)16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPSZVUQOWCYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
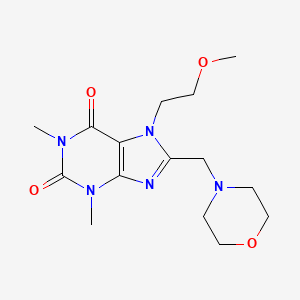
![2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2963974.png)
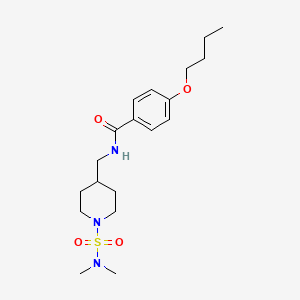
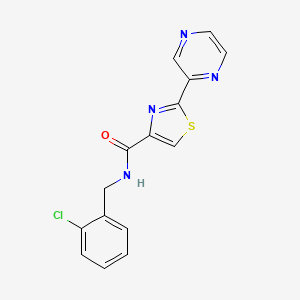
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2963978.png)
![7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2963979.png)
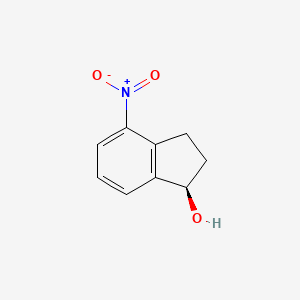
![(E)-4-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2963985.png)
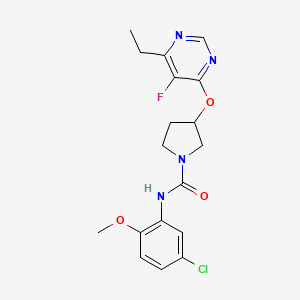

![2-Oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2963993.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-hydroxybenzoate](/img/structure/B2963994.png)

![3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2963996.png)
